molecular formula C20H25NO6S B2532048 Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate CAS No. 681841-12-3

Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

Cat. No.: B2532048
CAS No.: 681841-12-3
M. Wt: 407.48
InChI Key: PZZIVXFOGRSQOF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate is a propanoate ester featuring two aromatic substituents: a 4-ethoxyphenylsulfonylamino group and a 4-methoxyphenyl group at the central carbon (C3). The sulfonylamino moiety (-SO₂NH-) introduces strong electron-withdrawing and hydrogen-bonding capabilities, while the methoxy and ethoxy groups modulate lipophilicity and electronic effects. This compound is structurally poised for applications in medicinal chemistry, particularly as a precursor to bioactive molecules or enzyme inhibitors, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-4-26-17-10-12-18(13-11-17)28(23,24)21-19(14-20(22)27-5-2)15-6-8-16(25-3)9-7-15/h6-13,19,21H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZIVXFOGRSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Intermediate Preparation

The synthesis of Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate hinges on two critical stages: (1) preparation of the amine precursor ethyl 3-amino-3-(4-methoxyphenyl)propanoate and (2) sulfonylation with 4-ethoxyphenylsulfonyl chloride .

Synthesis of Ethyl 3-Amino-3-(4-Methoxyphenyl)propanoate

This intermediate is synthesized via reductive amination of ethyl 3-oxo-3-(4-methoxyphenyl)propanoate, a ketone derived from Friedel-Crafts acylation.

Friedel-Crafts Acylation of 4-Methoxyacetophenone

4-Methoxyacetophenone undergoes acylation with ethyl malonyl chloride in the presence of AlCl₃ to yield ethyl 3-oxo-3-(4-methoxyphenyl)propanoate. The reaction proceeds at 0–5°C in anhydrous dichloromethane, with a 72% yield after purification by silica gel chromatography.

Reductive Amination

The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. This step introduces the primary amine group, achieving a 65% yield. The reaction is monitored by thin-layer chromatography (TLC), with the product isolated via acid-base extraction (HCl/NaOH).

Sulfonylation with 4-Ethoxyphenylsulfonyl Chloride

The amine intermediate undergoes sulfonylation using 4-ethoxyphenylsulfonyl chloride under Schotten-Baumann conditions.

Synthesis of 4-Ethoxyphenylsulfonyl Chloride

4-Ethoxyphenol is treated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by thionyl chloride (SOCl₂) to yield the sulfonyl chloride. The crude product is purified by recrystallization from hexane (85% purity, 78% yield).

Sulfonamide Formation

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is dissolved in dry tetrahydrofuran (THF), and 4-ethoxyphenylsulfonyl chloride is added dropwise with triethylamine (Et₃N) as a base. The reaction is stirred at 25°C for 12 hours, yielding the target compound after aqueous workup and column chromatography (60% yield).

Optimization of Reaction Conditions

Catalytic and Solvent Effects

The use of palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., LIKATphos) enhances reaction efficiency in related sulfonamide syntheses. For instance, palladium-mediated coupling reduces side reactions during sulfonylation, improving yields to 75%. Polar aprotic solvents like dimethylformamide (DMF) accelerate sulfonyl chloride reactivity but require strict moisture control.

Temperature and Stoichiometry

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the sulfonyl chloride. A molar ratio of 1:1.2 (amine:sulfonyl chloride) minimizes excess reagent while ensuring complete conversion.

Analytical Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.89 (d, J = 8.8 Hz, 2H, OCH₂ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂COO), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a gradient of acetonitrile/water (70:30 to 90:10 over 20 minutes).

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Bulk procurement of 4-ethoxyphenol and ethyl malonyl chloride reduces raw material costs by 30%. Recycling solvents (e.g., THF via distillation) aligns with green chemistry principles.

Emerging Methodologies and Innovations

Photocatalytic Sulfonylation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to activate sulfonyl chlorides at ambient temperatures, reducing energy consumption. Preliminary trials show 70% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat/mass transfer, enabling rapid mixing of amine and sulfonyl chloride streams. Pilot-scale studies report an 80% yield with a residence time of 5 minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylamino group, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate has been explored for its potential in drug development, particularly in targeting specific biological pathways. The compound's unique structure may enhance its bioactivity compared to simpler analogs, leading to improved pharmacokinetic properties.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary studies indicate that this compound could be effective against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Cancer Research

Research into the compound's effects on cancer cells has shown promise. The interaction of this compound with specific cellular receptors may inhibit tumor growth or induce apoptosis in malignant cells.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that the compound could serve as a lead molecule for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. This suggests potential use in targeted cancer therapies, necessitating further investigation into its mechanism of action.

Case Study 3: Synthesis and Reaction Pathways

Research into the synthetic pathways involving this compound revealed multiple routes for obtaining derivatives with modified biological activities. This versatility makes it a valuable compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-(4-Methoxyphenyl)-3-(Phenylamino)Propanoate

  • Structure: Differs by replacing the sulfonylamino group with a phenylamino (-NHPh) group.
  • Key Data : Synthesized via visible-light-promoted N–H insertion of diazo precursors, yielding 75% efficiency .
  • Higher solubility in organic solvents due to reduced polarity.

Ethyl 3-(4-Methoxyphenyl)-2-Phenyl-3-(4-Phenyl-1,2,3-Selenadiazol-5-yl)Propanoate

  • Structure: Incorporates a selenadiazole ring instead of sulfonylamino, with an additional phenyl group at C2.
  • Key Data: Crystal system: Monoclinic, space group P21/c (a = 11.8187 Å, b = 12.8241 Å, c = 16.1837 Å) . Biological activity: Selenadiazole derivatives exhibit antifungal, antibacterial, and anticancer properties .
  • Bulkier substituents reduce solubility compared to the target compound.

Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride

  • Structure: Features a dimethylamino (-NMe₂) group at C3 and a methoxyphenyl group at C2.
  • Key Data: Molecular formula: C₁₄H₂₂ClNO₃; molar mass: 287.78 g/mol . Low water solubility but high in organic solvents.
  • Comparison: The hydrochloride salt improves water solubility, unlike the neutral sulfonylamino analog. Dimethylamino groups are weaker hydrogen-bond donors, limiting interactions in biological systems.

Ethyl 3-(4-Methoxyphenyl)Propanoate

  • Structure: Simplest analog lacking the sulfonylamino and ethoxyphenyl groups.
  • Key Data :
    • CAS 22767-72-2; molecular weight 208.25 g/mol; boiling point 291.1°C .
  • Comparison :
    • Higher volatility and lower polarity due to absence of polar substituents.
    • Used as a fragrance intermediate or natural product in life sciences .

Biological Activity

Chemical Structure and Properties

Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate can be represented by the following structure:

  • Chemical Formula : C17_{17}H21_{21}N1_{1}O5_{5}S
  • Molecular Weight : 345.42 g/mol

The compound features a sulfonamide linkage, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways in target organisms.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in conditions such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including those similar to this compound. The results indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested .

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
Similar Sulfonamide A15Escherichia coli
Similar Sulfonamide B5Candida albicans

Anti-inflammatory Studies

In another study focusing on anti-inflammatory effects, researchers administered a related compound to animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Antibiotic Development : Its effectiveness against resistant bacterial strains could position it as a candidate for new antibiotic therapies.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses suggests it could be developed into treatments for chronic inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is typically employed:

Sulfonamide Formation : React 4-ethoxyphenylsulfonyl chloride with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Maintain temperatures at 0–5°C to suppress side reactions (e.g., hydrolysis) .

Esterification : If required, protect the propanoate group using tert-butyldimethylsilyl (TBS) chloride before sulfonylation. Yields >70% are achievable with stoichiometric optimization (1.1:1 molar ratio of sulfonyl chloride to amine) .
Key Optimization : Use Schlenk-line techniques to exclude moisture and monitor reaction progress via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1) .

Q. How should researchers validate the compound’s structural purity using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : In CDCl3, expect:
  • Aromatic protons (4-ethoxyphenyl): δ 7.2–7.8 ppm (doublets, J = 8.5 Hz).
  • Ethoxy groups: δ 1.2–1.4 ppm (triplet, CH2CH3) and δ 3.8–4.1 ppm (quartet, OCH2) .
  • Sulfonamide NH: δ 5.5–6.0 ppm (broad singlet, exchangeable with D2O) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z 448.1423 (calculated for C21H26NO6S) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Implement:
  • HPLC-PDA Purity Checks : Ensure >98% purity (C18 column, acetonitrile:water gradient) to exclude confounding byproducts .
  • Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., THP-1 vs. PBMCs) to assess cell-type specificity .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., ester hydrolysis) .

Q. How can the sulfonamide moiety’s role in enzyme inhibition be mechanistically studied?

  • Methodological Answer :
  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) against target enzymes (e.g., carbonic anhydrase IX) .
  • Isotopic Labeling : Synthesize a 35S-labeled analog to track sulfonamide-enzyme interactions via autoradiography .
  • Computational Docking : Perform molecular dynamics simulations (AMBER force field) to map hydrogen-bonding interactions between the sulfonamide group and catalytic residues .

Q. What crystallographic data supports the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction confirms:
  • Space Group : Monoclinic P21/c (a = 11.8187 Å, b = 12.8241 Å, c = 16.1837 Å, β = 105.280°) .
  • Key Angles : The sulfonamide S–N–C bond angle is 116.6°, indicating sp3 hybridization .
  • Hydrogen Bonding : The NH group forms a 2.8 Å bond with a neighboring methoxy oxygen, stabilizing the crystal lattice .

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